molecular formula C10H8FN3O2 B8804386 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

Cat. No.: B8804386
M. Wt: 221.19 g/mol
InChI Key: SQFOHXFPQHTJRN-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methylimidazole

InChI

InChI=1S/C10H8FN3O2/c1-7-5-13(6-12-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3

InChI Key

SQFOHXFPQHTJRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methylimidazole (45.1 g, 0.55 M) and N,N-diisopropylethylamine (161 g, 1.25 M) were dissolved in acetonitrile (800 ml), and 3,4-difluoronitrobenzene (79.5 g, 0.5 M) added. The mixture was stirred and heated to reflux under nitrogen for 24 hours. Solvent was evaporated, the residue dissolved in ethyl acetate (800 ml), washed with water (400 ml), brine (200 ml), and dried (magnesium sulfate). The residue was dissolved in toluene (250 ml), treated with charcoal, filtered, and diluted with hot cyclohexane (75 ml) to crystallise 3-fluoro-4-(4-methylimidazol-1-yl)nitrobenzene (64.7 g).
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4-Difluoronitrobenzene (7.97 g, 50 mmol), 2-methylimidazole (4.51 g, 55 mmol) and N,N-diisopropylethylamine (16.16 g, 125 mmol) were dissolved in acetonitrile (80 mL) and the reaction was heated to reflux for 24 hours under an atmosphere of nitrogen. The solvent was evaporated under reduced pressure and the residue was crystallized from a mixture of ethyl acetate and heptane to yield the title compound (4.66 g, 42%) as a pale-yellow solid. MS ISP (m/e): 222.1 (100) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=8.42 (d, 1H), 8.21 (d, 1H), 8.11 (s, 1H), 7.95 (t, 1H), 7.43 (s, 1H), 2.19 (s, 3H).
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
42%

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